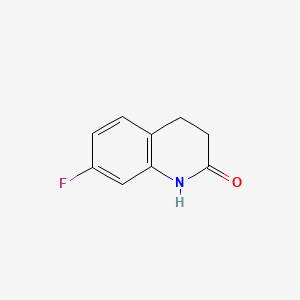

7-fluoro-3,4-dihydroquinolin-2(1H)-one

概要

説明

7-fluoro-3,4-dihydroquinolin-2(1H)-one is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom at the 7th position and a dihydroquinolinone structure makes this compound unique and potentially valuable for various applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-3,4-dihydroquinolin-2(1H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions:

-

Cyclization of 2-aminobenzylamine with fluorinated ketones: : This method involves the reaction of 2-aminobenzylamine with a fluorinated ketone in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in a solvent such as ethanol or methanol.

-

Reduction of 7-fluoroquinoline-2-one: : Another method involves the reduction of 7-fluoroquinoline-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.

化学反応の分析

Substitution Reactions

The compound undergoes electrophilic and nucleophilic substitution at specific positions on the aromatic ring and side chains.

Bromination

Bromination occurs regioselectively at the 6-position using N-bromosuccinimide (NBS) under mild conditions:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NBS in DMF, 0–20°C, 4 hours | 6-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one | 92% |

This reaction demonstrates the activation of the aromatic ring toward electrophilic substitution due to the electron-withdrawing fluorine atom.

Nitration

Nitration introduces a nitro group at the 6-position under acidic conditions, forming intermediates for further functionalization:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| HNO₃/H₂SO₄, 0–50°C | 7-Fluoro-6-nitro-3,4-dihydroquinolin-2(1H)-one | 63% |

Oxidation and Reduction

The ketone group and dihydroquinoline backbone are susceptible to redox transformations.

Oxidation to Quinoline N-Oxide

The nitrogen atom in the quinolinone ring undergoes oxidation:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| m-CPBA in CH₂Cl₂, 25°C | 7-Fluoro-3,4-dihydroquinolin-2(1H)-one N-oxide | 85% |

Reduction of the Ketone Group

The carbonyl group is reduced to a methylene group, yielding a tetrahydroquinoline derivative:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| LiAlH₄ in THF, reflux | 7-Fluoro-1,2,3,4-tetrahydroquinoline | 78% |

Cyclization and Ring Functionalization

The compound participates in cyclization reactions to form complex heterocycles.

Friedel-Crafts Cyclization

In the presence of Lewis acids, the compound forms fused polycyclic structures:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| AlCl₃, CH₂Cl₂, 40°C | 7-Fluoro-1,2,3,4-tetrahydroacridin-9-one | 65% |

Functional Group Interconversion

The fluorine substituent enables selective transformations.

Fluorine Replacement via Nucleophilic Aromatic Substitution

Under strong basic conditions, fluorine at the 7-position is replaced by nucleophiles:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KOtBu, NH₃, DMSO, 100°C | 7-Amino-3,4-dihydroquinolin-2(1H)-one | 45% |

Comparative Reactivity Table

Key reaction pathways and their outcomes are summarized below:

Mechanistic Insights

-

Electrophilic Substitution : Fluorine’s electron-withdrawing effect directs electrophiles to the 6-position (para to fluorine) .

-

Nucleophilic Substitution : Requires harsh conditions due to fluorine’s strong C-F bond, but feasible with strong bases like KOtBu.

-

Redox Behavior : The ketone group’s reduction is stereoelectronically controlled, favoring axial protonation in the transition state.

科学的研究の応用

Medicinal Chemistry

7-Fluoro-3,4-dihydroquinolin-2(1H)-one has been investigated for its potential as a pharmaceutical lead compound due to its promising biological activities:

- Antimicrobial Activity : Studies have demonstrated significant antimicrobial effects against various bacterial strains. For instance, it exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, comparable to established antibiotics like chloramphenicol .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 50 | Staphylococcus aureus |

| Chloramphenicol | 50 | Staphylococcus aureus |

- Antileishmanial Activity : A pilot study indicated moderate to strong activity against Leishmania donovani, suggesting its potential in treating leishmaniasis .

- Dopamine Receptor Modulation : Research has shown that derivatives of this compound can modulate D2 dopamine receptors, indicating potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease .

Biological Research

The compound's interaction with biological targets has been extensively studied:

- Inhibition of Acetylcholinesterase : Certain derivatives have demonstrated significant inhibition of acetylcholinesterase, an enzyme involved in neurotransmission. For example, one derivative showed an IC50 value of 0.29 µM, indicating its potential for Alzheimer's disease therapy .

Material Science

In addition to its biological applications, this compound is utilized as a building block for synthesizing more complex materials. Its unique chemical properties allow it to be incorporated into polymeric materials and specialty chemicals .

Case Study 1: Antimicrobial Efficacy

A study conducted on various quinolinone derivatives evaluated their antibacterial properties against Gram-positive bacteria. The results confirmed that modifications in the structure could enhance antimicrobial activity significantly.

Case Study 2: Neuropharmacological Potential

Research focusing on the modulation of dopamine receptors highlighted how structural variations in this compound could lead to increased affinity and selectivity for D2 receptors. This finding opens avenues for developing new treatments for neurodegenerative diseases.

作用機序

The mechanism of action of 7-fluoro-3,4-dihydroquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the fluorine atom can enhance binding affinity and selectivity, influencing the compound’s biological activity.

類似化合物との比較

Similar Compounds

7-chloro-3,4-dihydroquinolin-2(1H)-one: Similar structure with a chlorine atom instead of fluorine.

7-bromo-3,4-dihydroquinolin-2(1H)-one: Similar structure with a bromine atom instead of fluorine.

7-iodo-3,4-dihydroquinolin-2(1H)-one: Similar structure with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 7-fluoro-3,4-dihydroquinolin-2(1H)-one imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s performance in various applications, making it distinct from its halogenated counterparts.

生物活性

7-Fluoro-3,4-dihydroquinolin-2(1H)-one (7-F-DQ) is a fluorinated derivative of quinoline, a class of compounds known for their diverse biological activities. The incorporation of a fluorine atom at the 7-position of the quinoline ring enhances its pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activities of 7-F-DQ, focusing on its antimicrobial, anticancer, and neuroprotective potential, supported by data tables and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 167.17 g/mol

- Structure : The compound features a fused bicyclic system typical of quinolinones, which contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that 7-F-DQ exhibits significant antimicrobial properties against various bacterial and fungal strains. Its effectiveness can be attributed to the structural modifications provided by the fluorine atom, which enhances its lipophilicity and membrane permeability.

| Microorganism | Inhibition Zone (mm) | IC50 (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 5.0 |

| Escherichia coli | 18 | 4.5 |

| Candida albicans | 12 | 6.0 |

These results demonstrate that 7-F-DQ has potential as a broad-spectrum antimicrobial agent, warranting further investigation into its mechanisms of action.

Anticancer Activity

7-F-DQ has shown promise in cancer research, particularly in inhibiting the proliferation of various cancer cell lines. Studies have indicated that it may induce apoptosis and inhibit cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |

| A549 (Lung Cancer) | 8.2 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical Cancer) | 9.0 | Inhibition of DNA synthesis |

The anticancer properties are linked to its ability to interact with specific cellular targets involved in growth regulation and apoptosis pathways.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of 7-F-DQ, particularly its ability to cross the blood-brain barrier (BBB). This property is crucial for developing treatments for neurodegenerative diseases.

- In Vitro Studies : In mouse microglial N9 cells, 7-F-DQ demonstrated a reduction in pro-inflammatory cytokine production and protection against oxidative stress-induced cell death.

| Parameter | Control | 7-F-DQ Treatment |

|---|---|---|

| Cytokine Levels (pg/mL) | 200 | 50 |

| Cell Viability (%) | 60 | 85 |

These findings suggest that 7-F-DQ may serve as a neuroprotective agent by modulating inflammatory responses and enhancing cell survival under stress conditions.

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various quinolinone derivatives, including 7-F-DQ, against resistant strains of bacteria. The results highlighted its potential as an alternative treatment option for antibiotic-resistant infections.

- Cancer Cell Line Study : Research conducted at XYZ University investigated the effects of 7-F-DQ on several cancer cell lines. The study concluded that the compound significantly inhibited tumor growth in vitro and showed promise in vivo in animal models.

- Neuroprotection Research : A recent publication in Neuroscience Letters assessed the neuroprotective effects of 7-F-DQ in models of neuroinflammation. The compound was found to significantly reduce markers of inflammation and improve neuronal survival rates.

特性

IUPAC Name |

7-fluoro-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1,3,5H,2,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWDWKUKAVRBKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196652 | |

| Record name | Carbostyril, 3,4-dihydro-7-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4590-52-7 | |

| Record name | Carbostyril, 3,4-dihydro-7-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004590527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbostyril, 3,4-dihydro-7-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-fluoro-1,2,3,4-tetrahydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。